The synthesis of BGC-638 involves several key steps that are typical for the production of quinazoline derivatives. The process generally includes:
While specific technical details regarding the exact synthetic route of BGC-638 are not extensively documented in available literature, similar compounds suggest a multi-step process involving the formation and functionalization of the quinazoline core .
BGC-638 features a complex molecular structure characterized by its quinazoline backbone. Key structural data include:
The three-dimensional conformation of BGC-638 allows it to effectively bind to the active site of thymidylate synthase, inhibiting its activity and consequently affecting DNA synthesis in rapidly dividing cancer cells .
As a thymidylate synthase inhibitor, BGC-638 participates in several chemical reactions that are pivotal to its mechanism of action:
These reactions are essential for understanding how BGC-638 exerts its pharmacological effects and its potential role in cancer therapy .
BGC-638 operates primarily through the inhibition of thymidylate synthase, which plays a crucial role in DNA replication and repair. The detailed mechanism includes:
This mechanism highlights BGC-638's potential as an anti-cancer agent targeting hyperproliferative tissues .
BGC-638 exhibits several notable physical and chemical properties:
These properties are critical for formulating BGC-638 for therapeutic use and determining appropriate dosing regimens .
BGC-638 has significant potential applications in scientific research and clinical settings:
BGC-638 (CAS# 416852-27-2) is a cyclopenta[g]quinazoline-based thymidylate synthase (TS) inhibitor specifically engineered for selective uptake by tumors overexpressing the α-isoform of the folate receptor (α-FR). Its molecular structure (C₃₂H₃₃N₅O₉; MW: 631.63 g/mol) features three defined stereocenters and a prop-2-yn-1-yl moiety critical for α-FR binding affinity [1] [3]. Contemporary research focuses on BGC-638 as a targeted therapeutic that exploits differential receptor expression between malignant and normal tissues, offering a therapeutic advantage over classical antifolates that rely on the ubiquitously expressed reduced folate carrier (RFC) pathway [5]. The compound exhibits potent cytotoxicity against α-FR-positive tumors (IC₅₀ ≈ 3 nM), positioning it within precision oncology frameworks aimed at minimizing systemic toxicity [5].
Table 1: Key Characteristics of BGC-638 vs. Classical Antifolates
Feature | BGC-638 | Classical Antifolates |
---|---|---|
Target | Thymidylate synthase | Thymidylate synthase |
Transport Mechanism | α-Folate receptor (α-FR) | Reduced folate carrier (RFC) |
Tumor Selectivity | α-FR-overexpressing tumors | Limited selectivity |
Molecular Weight | 631.63 g/mol | Typically < 600 g/mol |
Solubility | DMSO-soluble, water-insoluble | Variable |
The compound's nomenclature reflects its developmental lineage within the cyclopenta[g]quinazoline antifolate series. Initially designated CB-300638 during discovery phases at The Institute of Cancer Research (UK), it was later standardized as BGC-638 in scientific literature, with "BGC" referencing the research consortium involved [1] [3]. Synonyms include BGC638, BGC 638, and CB300638, though the hyphenated form prevails in peer-reviewed contexts. Historically, BGC-638 emerged alongside BGC-945 (now known as ONX-0801) as part of a strategic shift from broad-spectrum antifolates toward tumor-targeted agents. This evolution addressed limitations of first-generation TS inhibitors like raltitrexed, which caused dose-limiting toxicities due to RFC-mediated uptake in healthy proliferating tissues [5]. The terminological transition from "CB" to "BGC" prefixes coincided with published evidence of its α-FR-mediated transport mechanism in 2005 [1].
BGC-638 research integrates three theoretical paradigms:
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2